1-Chloro-2-methylpropene (CAS 513-37-1), also known as dimethylvinyl chloride, is a specialized vinylic chloride characterized by its sp2-hybridized carbon-chlorine bond[1]. As a clear, volatile liquid with a boiling point of 68 °C and a density of 0.92 g/mL, it serves as a highly stable electrophilic reagent for organic synthesis. Unlike standard alkyl halides, its vinylic nature renders it highly resistant to background nucleophilic substitution, making it a highly selective precursor for transition-metal-catalyzed cross-coupling reactions to cleanly install the isobutenyl group [1].
A common procurement error is confusing 1-chloro-2-methylpropene with its allylic isomer, 3-chloro-2-methylpropene (methallyl chloride). Because 3-chloro-2-methylpropene features an sp3-hybridized carbon attached to the chlorine, it is highly reactive in standard SN2 nucleophilic substitutions [1]. In contrast, the vinylic C-Cl bond in 1-chloro-2-methylpropene is inert to SN2 attack. Attempting to substitute the allylic isomer in cross-coupling workflows will result in rapid, uncontrolled SN2 background alkylation rather than the desired transition-metal-catalyzed C-C bond formation. Furthermore, 1-chloro-2-methylpropene is often present as a minor impurity (up to 5%) in technical-grade methallyl chloride [2]; thus, procuring a dedicated >98% pure supply of 1-chloro-2-methylpropene is mandatory for selective vinylic functionalization.
1-Chloro-2-methylpropene demonstrates exceptional reactivity as a vinylic electrophile in Negishi cross-coupling reactions. When coupled with sterically hindered Grignard reagents such as mesitylmagnesium bromide using a Pd(P(t-Bu)3)2 catalyst, 1-chloro-2-methylpropene achieves a 92% yield of the target isobutenyl compound in just 3 hours at 100 °C[1]. This highlights its efficiency compared to unactivated or internal vinylic chlorides, which typically require significantly longer reaction times to achieve comparable turnover.
| Evidence Dimension | Negishi coupling yield and time |
| Target Compound Data | 92% yield in 3 hours (with mesitylmagnesium bromide) |
| Comparator Or Baseline | Standard internal vinylic chlorides (baseline) |
| Quantified Difference | >90% yield achieved in under 3 hours despite steric hindrance |
| Conditions | Pd(P(t-Bu)3)2 catalyst, 100 °C, THF/NMP solvent |
Proves the compound's viability for rapid, high-yield installation of bulky isobutenyl groups in advanced pharmaceutical intermediates.
In Suzuki-Miyaura couplings with heteroaryl boronic acids, 1-chloro-2-methylpropene outperforms internal vinylic chlorides. For example, coupling 1-chloro-2-methylpropene with benzofuran-2-boronic acid using Pd(OAc)2/SPhos yields 83% of the target product in 6 hours at 85 °C [1]. In contrast, the internal vinylic chloride (Z)-2-chloro-2-butene required 10 hours to achieve a lower 67% yield when coupled under similar catalytic conditions [1].
| Evidence Dimension | Suzuki coupling efficiency |
| Target Compound Data | 83% yield in 6 hours |
| Comparator Or Baseline | (Z)-2-chloro-2-butene (67% yield in 10 hours) |
| Quantified Difference | 16% higher yield achieved in 40% less time |
| Conditions | Pd(OAc)2/SPhos catalyst, CsF base, isopropanol, 85 °C |
Demonstrates that terminal vinylic chlorides like 1-chloro-2-methylpropene provide faster, higher-yielding routes for heteroaryl functionalization compared to internal vinylic halides.
The structural hybridization of 1-chloro-2-methylpropene fundamentally differentiates its reactivity profile from its allylic counterpart, 3-chloro-2-methylpropene. While 3-chloro-2-methylpropene rapidly undergoes SN2 nucleophilic substitution due to its sp3-hybridized allylic carbon, 1-chloro-2-methylpropene features an sp2-hybridized C-Cl bond that is completely inert to SN2 pathways[1]. This absolute resistance ensures that nucleophiles will not degrade the starting material prior to transition-metal activation.
| Evidence Dimension | SN2 reaction susceptibility |
| Target Compound Data | Inert to SN2 nucleophilic attack |
| Comparator Or Baseline | 3-chloro-2-methylpropene (rapid SN2 substitution) |
| Quantified Difference | Complete suppression of background SN2 alkylation |
| Conditions | Standard nucleophilic substitution conditions (e.g., amines/alkoxides without Pd/Ni catalysts) |
Ensures chemoselectivity in complex multi-component reactions, allowing buyers to avoid unwanted alkylation side products.
1-Chloro-2-methylpropene is a highly effective reagent for installing an isobutenyl group onto aryl or heteroaryl scaffolds via Suzuki-Miyaura or Negishi cross-coupling. Its stability against uncatalyzed nucleophilic attack makes it highly suitable for late-stage functionalization in pharmaceutical synthesis [1].
The compound serves as a valuable precursor in hydroboration-oxidation sequences. It undergoes regioselective hydroboration to form a borylated intermediate, which upon oxidation yields isobutyraldehyde derivatives, providing a controlled pathway to functionalized building blocks .
In industrial materials science, 1-chloro-2-methylpropene is utilized as a stable vinylic monomer in free-radical polymerization. Its unique steric and electronic profile contributes to polymers with enhanced high-temperature stability and chemical resistance compared to standard vinyl chloride polymers .
Flammable;Acute Toxic;Irritant;Health Hazard